6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core. Key structural features include:
- Isobutyramido group (CONH-C(CH2CH3)2) at position 2, which may influence steric bulk and metabolic stability.
- Carboxamide moiety at position 3, enhancing hydrogen-bonding capacity.
- Hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.
The compound belongs to a class of thienopyridine derivatives investigated for diverse biological activities, including kinase inhibition and anticoagulant effects . Structural elucidation of such compounds often employs X-ray crystallography, supported by software like SHELXL for refinement .
Properties
IUPAC Name |
6-benzyl-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-12(2)18(24)21-19-16(17(20)23)14-8-9-22(11-15(14)25-19)10-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZDGVREMQJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis at Position 2
The 2-position amide substituent varies significantly across analogues, influencing molecular weight, polarity, and steric effects:
*Hypothetical formula based on structural analogy.
†Estimated based on similar compounds.
Substituent Variations at Position 6
The 6-position often features alkyl or aryl groups:
- Benzyl group (target compound): Enhances aromatic π-π stacking interactions in receptor binding.
Biological Activity
6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydrothienopyridines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 318.39 g/mol. The compound features a bicyclic structure that includes both thieno and pyridine rings, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the thienopyridine core through cyclization reactions.
- Introduction of the benzyl and isobutyramido groups , which can be achieved through various coupling reactions.
- Purification using techniques such as recrystallization or chromatography to ensure high purity.
Antimicrobial Activity
Recent studies have shown that derivatives of tetrahydrothienopyridines exhibit antimicrobial properties against various pathogens. For instance, methyl 6-benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has demonstrated inhibitory effects on Mycobacterium tuberculosis by acting as an inhibitor of trigger factor (TF), a chaperone protein essential for bacterial survival .
Antiviral Activity
Research indicates that compounds similar to 6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown significant antiviral activity against viruses such as H5N1 and SARS-CoV-2. In vitro studies have reported IC50 values indicating effective inhibition at low concentrations . For example:
| Compound | Virus | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93 |
| 8f | SARS-CoV-2 | 10.52 | High |
These results suggest that modifications to the chemical structure can enhance antiviral efficacy.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thienopyridine core interacts with specific biological targets within pathogens or cancer cells. The presence of nitrogen and sulfur atoms in its structure may facilitate binding to active sites of enzymes or receptors involved in disease processes.
Case Study 1: Antimycobacterial Activity
A study evaluated the effectiveness of various tetrahydrothienopyridine derivatives against Mycobacterium tuberculosis. The findings indicated that modifications at specific positions on the thienopyridine ring could enhance activity against resistant strains .
Case Study 2: Antiviral Efficacy
In another study focused on antiviral properties, several derivatives were tested against SARS-CoV-2 in Vero-E6 cells. Compounds with trifluoromethyl substitutions showed significantly lower IC50 values compared to others without such modifications . This highlights the importance of structural optimization in drug development.
Q & A
Q. What advanced techniques validate interactions between this compound and biological targets at the atomic level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
